molecular formula C11H10FNO B13189380 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile

3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile

Cat. No.: B13189380
M. Wt: 191.20 g/mol
InChI Key: BOWHOIUMUCEAET-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorophenyl group, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-fluorobenzyl bromide with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties[][6].

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modulation of receptor function. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an oxirane ring and a carbonitrile group, which confer distinct chemical reactivity and biological activity. The fluorophenyl group further enhances its properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3

InChI Key

BOWHOIUMUCEAET-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)CC2=CC=C(C=C2)F

Origin of Product

United States

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